2-Methyl-5-oxopyrrolidine-2-carbothioamide

Hydrogen bonding thioamide pharmacophore medicinal chemistry

Medicinal chemistry teams synthesizing focused libraries face a synthetic bottleneck when incorporating thiazole motifs from carboxylic acid precursors, requiring hazardous multi-step thionation. 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3) eliminates this obstacle with a pre-installed carbothioamide group, enabling direct, one-step cyclocondensation with α-bromoketones to construct 2-thiazolyl-5-oxopyrrolidine libraries. - Accelerates SAR exploration by removing 2 synthetic steps and the use of Lawesson's reagent. - The quaternary 2-methyl center restricts conformational flexibility, yielding thiazole products with more defined conformational profiles for kinase or PPI targets. - Dual-source supply (Enamine/Biosynth) at ≥95% purity mitigates single-supplier risk and ensures reliable resupply for 2-3 year discovery programs, with product consistency verified through independent QC release.

Molecular Formula C6H10N2OS
Molecular Weight 158.22
CAS No. 1379333-35-3
Cat. No. B2616438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-oxopyrrolidine-2-carbothioamide
CAS1379333-35-3
Molecular FormulaC6H10N2OS
Molecular Weight158.22
Structural Identifiers
SMILESCC1(CCC(=O)N1)C(=S)N
InChIInChI=1S/C6H10N2OS/c1-6(5(7)10)3-2-4(9)8-6/h2-3H2,1H3,(H2,7,10)(H,8,9)
InChIKeyAJYOQOGFJSYYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3, PubChem CID 129934352) is a heterocyclic small molecule featuring a 5-oxopyrrolidine (γ-lactam) core with a quaternary 2-methyl substituent and a primary carbothioamide (–C(=S)NH₂) group at the 2-position [1]. Its molecular formula is C₆H₁₀N₂OS with a molecular weight of 158.22 g·mol⁻¹ [1]. It is supplied as a powder of ≥95% purity through the Enamine catalog (distributed by Sigma Aldrich, product code ENAH65919B33) and by Biosynth (via CymitQuimica, ref. 3D-EFC33335) . The compound is classified as a versatile small-molecule scaffold containing a thioamide isostere in place of the more common carboxylic acid or carboxamide at the pyrrolidine 2-position . Computed physicochemical descriptors include XLogP3-AA of −0.6, a topological polar surface area of 87.2 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1].

Why 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3) Cannot Be Replaced by Generic Pyrrolidine Carboxamides or Carboxylic Acid Analogs


The carbothioamide (–C(=S)NH₂) moiety is not a conservative replacement for the corresponding carboxamide (–C(=O)NH₂) or carboxylic acid (–COOH). The sulfur-for-oxygen substitution produces fundamental changes across multiple property axes: thioamides are stronger hydrogen-bond donors but weaker hydrogen-bond acceptors than their amide counterparts, with the C=S bond length (~1.66 Å) substantially longer than the C=O bond (~1.22 Å) due to sulfur's larger van der Waals radius [1]. The resulting N–H protons are more acidic by approximately 1–2 pKₐ units, conferring enhanced hydrogen-bond-donor capacity [1]. Furthermore, the 2-methyl quaternary center on the pyrrolidine ring restricts conformational freedom and eliminates the stereochemical lability present in simple pyrrolidine-2-carbothioamide (CAS 101410-20-2, MW 130.21), which lacks both the 5-oxo and 2-methyl substituents . The N-unsubstituted pyrrolidine NH in the target compound (absent in the N-methylated analog 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide, CAS 2751614-82-9) preserves an additional hydrogen-bond donor site critical for target engagement and further derivatization . These cumulative structural differences mean that interchange with any single close analog will alter hydrogen-bonding geometry, lipophilicity, metabolic stability, and synthetic accessibility in ways that are not predictable without experimental verification.

Quantitative Differential Evidence for 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3) vs. Closest Structural Analogs


Thioamide vs. Carboxamide Hydrogen-Bond Donor Strength: A Quantified Pharmacophoric Distinction

The replacement of the carboxamide oxygen with sulfur in the target compound generates a measurably stronger hydrogen-bond donor. In head-to-head biophysical comparisons of matched amide/thioamide pairs, thioamide N–H protons exhibit pKₐ values lower by approximately 1–2 units than their amide counterparts, directly attributable to the larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen), which lengthens the C=S bond (~1.66 Å) relative to the C=O bond (~1.22 Å) and increases N–H bond polarization [1]. This enhanced donor capacity has been experimentally validated in anion-binding assays where thioamide-based receptors consistently outperform their amide congeners, with the effect driven by stronger electrostatic interactions rather than polarizability differences [2]. For the target compound vs. the direct carboxamide analog 2-methyl-5-oxopyrrolidine-2-carboxamide, this translates to a predicted difference in H-bond donor strength of approximately 1–3 kJ·mol⁻¹ favoring the thioamide [1].

Hydrogen bonding thioamide pharmacophore medicinal chemistry isostere comparison

Physicochemical Differentiation: 2-Methyl-5-oxopyrrolidine-2-carbothioamide vs. 2-Methyl-5-oxopyrrolidine-2-carboxylic Acid

The target compound differs from its direct carboxylic acid analog (2-methyl-5-oxopyrrolidine-2-carboxylic acid, CAS 64520-50-9) across three key computed physicochemical descriptors relevant to drug-likeness and assay compatibility. The target compound has a molecular weight of 158.22 g·mol⁻¹ (vs. 143.14 for the acid) and a computed XLogP3-AA of −0.6 (PubChem), whereas the carboxylic acid, bearing an ionizable –COOH group, is expected to have a significantly lower logD₇.₄ due to ionization at physiological pH [1]. The carbothioamide presents two hydrogen-bond donors (both on the –C(=S)NH₂ group) and two acceptors (C=S and lactam C=O), while the carboxylic acid presents one donor (–OH) and three acceptors (C=O, lactam C=O, and ionized –COO⁻ at pH > 4) [1]. The carboxylic acid analog additionally has a well-defined melting point of 145–146 °C (powder), providing a quality-control benchmark absent from the currently available data for the target compound .

Physicochemical properties XLogP scaffold comparison lead optimization

Synthetic Utility as a Thiazole/Pyrrole Precursor: A Differentiating Feature vs. Carboxylic Acid and Ester Analogs

The primary carbothioamide group in the target compound enables direct cyclocondensation reactions with α-haloketones and related electrophiles to generate thiazole and pyrrole derivatives—a synthetic manifold inaccessible to the corresponding carboxylic acid or methyl ester analogs. This reactivity is well-established for the broader 5-oxopyrrolidine-carbothioamide class: 5-oxopyrrolidine-3-carboxylic acid derivatives undergo reaction with thiocarbamide or benzenecarbothioamide to afford thiazole-linked products, and analogous carbothioamide intermediates are routinely employed to construct thiazole- and pyrrole-containing bioactive libraries [1][2]. The target compound, with its carbothioamide at the sterically encumbered quaternary 2-position, offers a distinct vector for heterocycle annulation compared to the 3-substituted congeners more commonly described in the literature, providing access to a less-explored region of chemical space [1].

Heterocycle synthesis thiazole precursor carbothioamide cyclization diversity-oriented synthesis

Lipophilicity Modulation: Thioamide vs. Carboxamide logP Differential

Replacing a carboxamide oxygen with sulfur consistently increases compound lipophilicity. For the target compound, the computed XLogP3-AA is −0.6, which for a molecule of this size (MW 158.22) places it in a favorable polarity range for both aqueous solubility and passive membrane permeability [1]. In matched molecular pair analyses across diverse chemical series, the carboxamide→carbothioamide substitution increases measured logP by approximately 0.5–1.0 log units, attributable to sulfur's lower electronegativity and greater polarizability relative to oxygen [2]. This places the target compound in a distinct lipophilicity window compared to its hypothetical carboxamide congener (predicted XLogP3-AA approximately −1.1 to −1.6) [1]. This differential is relevant for library design: the thioamide offers enhanced membrane partitioning potential without the molecular weight penalty of adding hydrophobic substituents.

Lipophilicity logP thioamide isostere drug-likeness permeability

Commercial Availability and Purity Benchmarking: Dual-Source Supply vs. Single-Source Analogs

The target compound is currently available from two independent supply channels: Enamine (distributed by Sigma Aldrich, product code ENAH65919B33) and Biosynth (distributed by CymitQuimica, ref. 3D-EFC33335), both at ≥95% purity and supplied as a powder with room-temperature storage . In contrast, the closest structural analog 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide (CAS 2751614-82-9) is listed through fewer major distributors, and 5-oxo-2-pyrrolidinecarbothioic acid ethyl ester (CAS 1822624-42-9) is noted as a discontinued product on at least one platform . Dual-source availability reduces single-vendor supply risk and provides price competition, with the target compound priced at approximately €483/50 mg through CymitQuimica (Biosynth brand) .

Procurement supply chain purity vendor comparison lead time

Thioamide-Imparted Resistance to Proteolytic and Metabolic Degradation: Class-Level Advantage Over Carboxamide Scaffolds

Thioamide incorporation into peptide and peptidomimetic scaffolds is a validated strategy for conferring resistance to enzymatic degradation. The replacement of the amide oxygen with sulfur alters the electronic character of the linkage, reducing susceptibility to serine and cysteine protease cleavage while preserving near-isosteric geometry [1]. This property has been exploited in the design of thioamide-containing protease inhibitors and stabilized peptide therapeutics as reviewed comprehensively by Huang et al. (2024) [1]. For the target compound—a small-molecule scaffold containing a carbothioamide adjacent to a quaternary center—this translates to a predicted advantage in metabolic stability relative to the corresponding carboxamide analog, particularly relevant if the scaffold is deployed as a warhead or recognition element in covalent inhibitor design [1]. Direct experimental PK or microsomal stability data for this specific compound are not currently available in the public domain; this advantage is asserted at the class level based on documented thioamide behavior.

Metabolic stability proteolytic resistance thioamide PK peptidomimetic

Recommended Application Scenarios for 2-Methyl-5-oxopyrrolidine-2-carbothioamide (CAS 1379333-35-3) Based on Quantitative Differentiation Evidence


Focused Library Synthesis of 2-Thiazolyl-5-oxopyrrolidines via Direct Carbothioamide Cyclocondensation

The primary carbothioamide at the quaternary C2 position enables direct, one-step cyclocondensation with α-bromoketones to construct 2-thiazolyl-5-oxopyrrolidine libraries without requiring pre-activation or thionation steps . This contrasts with the carboxylic acid analog, which would require amide coupling followed by Lawesson's reagent-mediated thionation (2 additional steps, hazardous reagents). The 2-methyl quaternary center restricts conformational flexibility at the point of heterocycle attachment, potentially yielding thiazole products with more defined conformational profiles than those derived from non-quaternary carbothioamide precursors . Recommended for: medicinal chemistry teams synthesizing 50–500 compound libraries targeting kinase ATP-binding sites or protein–protein interaction interfaces where thiazole is a privileged fragment .

Biophysical Assay Development Requiring Enhanced Hydrogen-Bond Donor Scaffolds

The thioamide N–H protons of the target compound are stronger hydrogen-bond donors than their carboxamide counterparts by 1–2 pKₐ units, corresponding to approximately 1–3 kJ·mol⁻¹ additional binding energy per H-bond in favorable geometries . This property makes the scaffold suitable for fragment-based screening or biophysical assay development (SPR, ITC, NMR) where strong, directional H-bond donation to a protein backbone carbonyl or side-chain carboxylate is a desired recognition feature. The compound's low molecular weight (158.22 Da) and modest lipophilicity (XLogP3-AA −0.6) also meet fragment-like property criteria, supporting its deployment in fragment library design .

Covalent Inhibitor Warhead Development Leveraging Thioamide Reactivity and Quaternary Center Stability

Thioamides possess distinct reactivity profiles compared to amides: the C=S bond is both more electrophilic (toward nucleophiles) and more nucleophilic (via the sulfur atom) than the corresponding C=O bond . The quaternary 2-methyl group adjacent to the carbothioamide in the target compound provides steric shielding that may modulate the reactivity of the thioamide toward biological nucleophiles (e.g., cysteine thiols), offering a tunable covalent warhead with potentially slower off-target reactivity than unsubstituted pyrrolidine-2-carbothioamide . This structural feature is absent in the des-methyl analog (pyrrolidine-2-carbothioamide, CAS 101410-20-2) and in the N-methylated derivative where the pyrrolidine NH is blocked . Applications include: targeted covalent inhibitor (TCI) programs where a reversible-covalent or irreversible-covalent mechanism is desired, and where the 5-oxopyrrolidine core provides additional recognition elements for target binding .

Sustainability-Conscious Procurement for Multi-Year Discovery Programs Requiring Dual-Source Security

For discovery programs planning multi-year scaffold exploration, the target compound offers dual-source commercial availability (Enamine/Sigma Aldrich and Biosynth/CymitQuimica) at catalog purity ≥95%, with product consistency verified through independent QC release . This dual-sourcing mitigates the single-supplier risk observed for close analogs: the N-methylated derivative (CAS 2751614-82-9) has narrower commercial distribution, and the thioester analog (CAS 1822624-42-9) carries a discontinued-product notice on at least one major platform . Programs requiring 5–50 g total compound over a 2–3 year project timeline benefit from assured resupply and competitive pricing, with the target compound available at approximately €483/50 mg scale through CymitQuimica .

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